molecular formula C9H8O3 B139623 Methyl 4-formylbenzoate CAS No. 1571-08-0

Methyl 4-formylbenzoate

Cat. No. B139623
Key on ui cas rn: 1571-08-0
M. Wt: 164.16 g/mol
InChI Key: FEIOASZZURHTHB-UHFFFAOYSA-N
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Patent
US04356298

Procedure details

A mixture of 68.7 g (0.3 mole) of methyl-α-bromotoluate, 84 g (0.6 mole) of hexamethylenetetraamine, 150 ml of acetic acid and 150 ml of water were refluxed with stirring for two hr. Ninety ml of concentrated hydrochloric acid was then added and kept at room temperature for 15 min. The cooled solution was extracted with ether, washed with water, 10% NaHCO3 solution, water and dried. Evaporation of the solvent and recrystallization of the residue from petroleum ether gave 35 g of p-carbomethoxybenzaldehyde, yield 71% m.p. 61°-63° C. (lit. m.p. 61°-63° C.). The infrared spectrum showed absorption at 1720 cm-1 ##STR6## 1690 cm-1 (--CHO). NMR (CDCl3) δ3.8 (s,--COOCH3,3), 7.8-8.2 (m, aromatic, 4), and 10.2 (s,--CHO,1)
Quantity
68.7 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:6](CBr)=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:4].C1N2CN3CN(C2)CN1C3.[C:23](O)(=[O:25])C.Cl>O>[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH:23]=[O:25])=[CH:7][CH:6]=1)([O:2][CH3:1])=[O:4]

Inputs

Step One
Name
Quantity
68.7 g
Type
reactant
Smiles
COC(=O)C=1C(=CC=CC1)CBr
Name
Quantity
84 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for two hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed
WAIT
Type
WAIT
Details
kept at room temperature for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The cooled solution was extracted with ether
WASH
Type
WASH
Details
washed with water, 10% NaHCO3 solution, water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and recrystallization of the residue from petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(OC)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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